molecular formula C6H14ClNO B15222068 Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol hydrochloride

Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol hydrochloride

Cat. No.: B15222068
M. Wt: 151.63 g/mol
InChI Key: MJZKMMRXRPXHCB-RIHPBJNCSA-N
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Description

Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry and potential utility in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor using a chiral reducing agent, followed by purification and conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as crystallization and recrystallization to obtain the final product in its purest form .

Chemical Reactions Analysis

Types of Reactions

Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various stereoisomers .

Scientific Research Applications

Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride
  • tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

Uniqueness

Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol hydrochloride is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a hydroxyl group. This combination of features makes it particularly valuable in the synthesis of chiral molecules and in applications requiring precise stereochemical control .

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

[(3R,5S)-5-methylpyrrolidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-6(4-8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1

InChI Key

MJZKMMRXRPXHCB-RIHPBJNCSA-N

Isomeric SMILES

C[C@H]1C[C@H](CN1)CO.Cl

Canonical SMILES

CC1CC(CN1)CO.Cl

Origin of Product

United States

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